5-fluoropyrimidine-2-sulfonyl fluoride
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Overview
Description
5-Fluoropyrimidine-2-sulfonyl fluoride is a fluorinated pyrimidine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both fluorine and sulfonyl fluoride groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in the synthesis of bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoropyrimidine-2-sulfonyl fluoride typically involves the introduction of fluorine and sulfonyl fluoride groups into a pyrimidine ring. One common method is the fluorosulfonylation of pyrimidine derivatives using fluorosulfonyl radicals. This approach is efficient and allows for the direct formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are employed.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions include a wide range of fluorinated pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Fluoropyrimidine-2-sulfonyl fluoride has diverse applications in scientific research:
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-fluoropyrimidine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, leading to antiproliferative effects . The presence of the fluorine atom enhances the compound’s ability to form stable interactions with its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase and disrupts DNA synthesis.
5-Fluoropyrimidine: A precursor to various fluorinated pyrimidine derivatives with diverse biological activities.
Sulfonyl Fluorides: A class of compounds with applications in organic synthesis and medicinal chemistry.
Uniqueness
5-Fluoropyrimidine-2-sulfonyl fluoride is unique due to the combination of fluorine and sulfonyl fluoride groups in its structure. This dual functionality imparts distinct reactivity and stability, making it a versatile intermediate for the synthesis of bioactive compounds and advanced materials. Its ability to participate in a wide range of chemical reactions further enhances its utility in scientific research and industrial applications.
Properties
CAS No. |
2172587-63-0 |
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Molecular Formula |
C4H2F2N2O2S |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
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